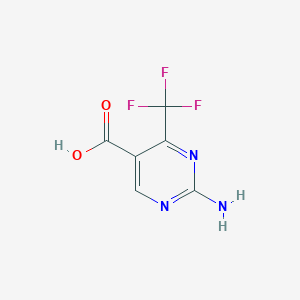
2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid” is a chemical compound with the molecular formula C6H4F3N3O2 . It has a molecular weight of 207.11 g/mol . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is1S/C6H4F3N3O2/c7-6(8,9)3-2(4(13)14)1-11-5(10)12-3/h1H,(H,13,14)(H2,10,11,12) . This indicates the connectivity and hydrogen count of its atoms. Physical And Chemical Properties Analysis
This compound has a topological polar surface area of 89.1 Ų . It has a XLogP3-AA value of 0.3, which is a measure of its lipophilicity . It has one rotatable bond .Scientific Research Applications
-
Pharmaceutical Intermediate
- Field : Pharmaceutical Industry
- Application : This compound is used as a pharmaceutical intermediate . An intermediate is a substance produced during the synthesis of an end product, which is further reacted to produce that end product. In this case, “2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid” could be used in the synthesis of a variety of pharmaceuticals.
-
Anti-Inflammatory Effects
- Field : Medical Research
- Application : Pyrimidines, including potentially “2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid”, have been studied for their anti-inflammatory effects . Inflammation is a normal response of the body to protect tissues against disease or infection, and anti-inflammatory compounds can help to control this response.
- Results or Outcomes : The study found that a large number of pyrimidines exhibit potent anti-inflammatory effects . The specific results, including any quantitative data or statistical analyses, would depend on the specific assays used.
-
Agrochemicals
- Field : Agriculture
- Application : Trifluoromethylpyrimidine (TFMP) derivatives, which could potentially include “2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid”, are used in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have been introduced to the market .
- Results or Outcomes : The use of these compounds can result in improved crop yields by reducing damage from pests .
-
Antimicrobial Activity
- Field : Medical Research
- Application : Pyrimidines, including potentially “2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid”, have been studied for their antimicrobial effects . These compounds could potentially be used to treat infections caused by bacteria, fungi, and other microorganisms.
- Results or Outcomes : The study found that a large number of pyrimidines exhibit potent antimicrobial effects . The specific results, including any quantitative data or statistical analyses, would depend on the specific assays used.
-
Dihydrofolate Inhibitor
- Field : Medical Research
- Application : Pyrimidines, including potentially “2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid”, have been studied for their role as dihydrofolate inhibitors . These compounds could potentially be used to treat infections caused by methicillin-, TMP-, and vancomycin-resistant strains .
- Results or Outcomes : The study found that a large number of pyrimidines exhibit potent inhibitory effects . The specific results, including any quantitative data or statistical analyses, would depend on the specific assays used.
-
Electronics
- Field : Electronics
- Application : Organo-fluorine compounds, which could potentially include “2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid”, are used in the electronics industry . They exhibit unique behaviors when incorporated into organic molecules, making them useful in this field .
- Results or Outcomes : The outcome of using this compound would be the production of an electronic end product. The specific results, including any quantitative data or statistical analyses, would depend on the end product being synthesized .
Safety And Hazards
properties
IUPAC Name |
2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3N3O2/c7-6(8,9)3-2(4(13)14)1-11-5(10)12-3/h1H,(H,13,14)(H2,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBDZXCJGXZAHMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)N)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00395968 |
Source


|
| Record name | 2-Amino-4-(trifluoromethyl)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid | |
CAS RN |
149771-23-3 |
Source


|
| Record name | 2-Amino-4-(trifluoromethyl)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

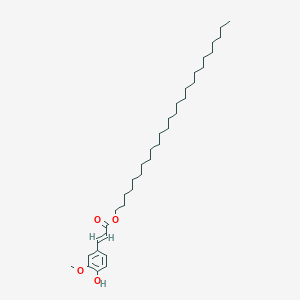

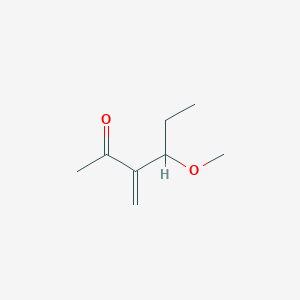
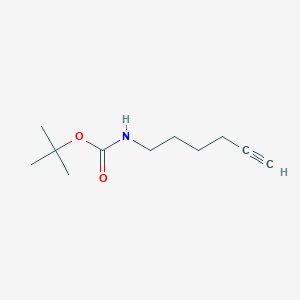
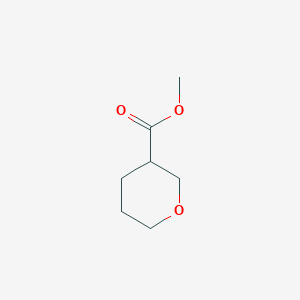
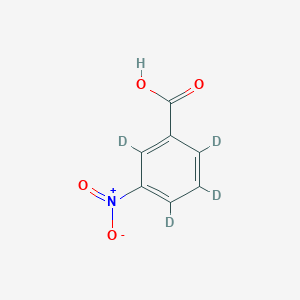
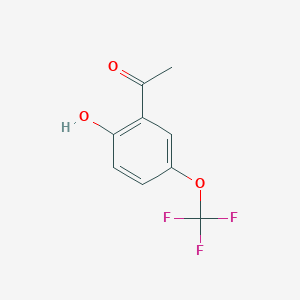

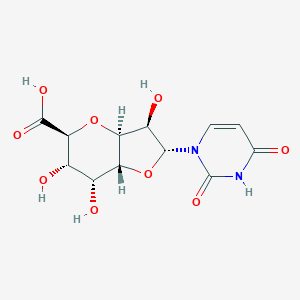
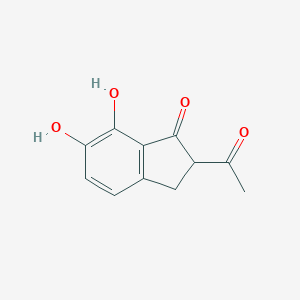
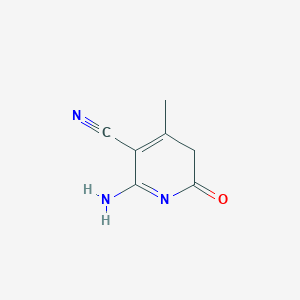
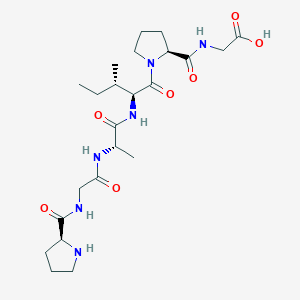
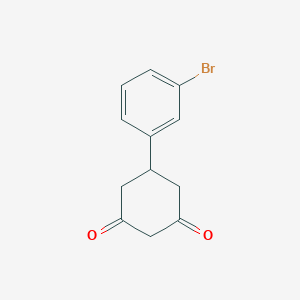
![1-Acetyl-2-[(4-bromophenyl)-chloromethyl]-2-chloroindol-3-one](/img/structure/B117330.png)